Opevesostat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

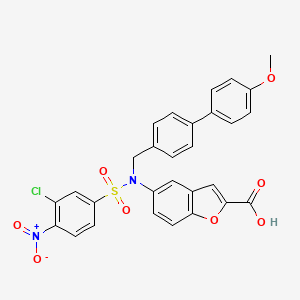

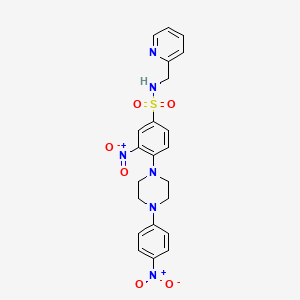

Opevesostat, also known as MK-5684 or ODM-208, is a small molecule inhibitor of cytochrome P450 11A1 (CYP11A1). This enzyme catalyzes the first and rate-limiting step of steroid biosynthesis, making this compound a potent agent in the suppression of steroid hormone production. It is currently under investigation for its potential in treating metastatic castration-resistant prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Opevesostat involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Opevesostat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

Opevesostat has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of CYP11A1 and its effects on steroid biosynthesis.

Biology: Researchers use this compound to investigate the role of steroid hormones in cellular processes and disease mechanisms.

Medicine: The primary application is in the treatment of metastatic castration-resistant prostate cancer, where it shows promise in clinical trials.

Industry: this compound is being explored for its potential in developing new therapeutic agents targeting steroid biosynthesis

Mechanism of Action

Opevesostat exerts its effects by inhibiting the activity of CYP11A1, an enzyme crucial for the conversion of cholesterol to pregnenolone, the precursor of all steroid hormones. By blocking this step, this compound effectively reduces the production of steroid hormones, which can drive the growth of certain cancers. The inhibition of CYP11A1 disrupts the androgen receptor signaling pathway, which is often upregulated in prostate cancer .

Comparison with Similar Compounds

Abiraterone Acetate: Another inhibitor of steroid biosynthesis, but it targets CYP17A1.

Enzalutamide: An androgen receptor antagonist that blocks the effects of androgens on prostate cancer cells.

Ketoconazole: An antifungal agent that also inhibits CYP11A1 and other cytochrome P450 enzymes .

Uniqueness of Opevesostat: this compound is unique in its specific inhibition of CYP11A1, which allows for a broader suppression of steroid hormone production compared to other agents that target downstream enzymes or receptors. This broad inhibition can be advantageous in treating cancers that have developed resistance to other hormonal therapies .

Properties

CAS No. |

2231294-96-3 |

|---|---|

Molecular Formula |

C21H26N2O5S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

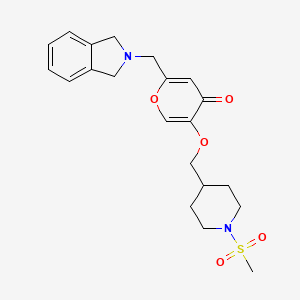

2-(1,3-dihydroisoindol-2-ylmethyl)-5-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyran-4-one |

InChI |

InChI=1S/C21H26N2O5S/c1-29(25,26)23-8-6-16(7-9-23)14-28-21-15-27-19(10-20(21)24)13-22-11-17-4-2-3-5-18(17)12-22/h2-5,10,15-16H,6-9,11-14H2,1H3 |

InChI Key |

LHVKCOBGLZGRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)COC2=COC(=CC2=O)CN3CC4=CC=CC=C4C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(trifluoromethyl)phenyl]isoquinoline-3-carbohydrazide](/img/structure/B10861639.png)

![(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10861645.png)

![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)

![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)

![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)